2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole ring, an acetamido group, and a cyclohepta[d]thiazole ring, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the acetamido group, and the construction of the cyclohepta[d]thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide include:
- 2-(4-acetamido-1H-indol-1-yl)acetic acid
- 1H-Indole-1-acetic acid, 4-(acetylamino)-
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines an indole ring, an acetamido group, and a cyclohepta[d]thiazole ring. This unique combination of functional groups and rings provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13(25)21-15-7-5-8-17-14(15)10-11-24(17)12-19(26)23-20-22-16-6-3-2-4-9-18(16)27-20/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
DDRYBYZDJFFQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
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